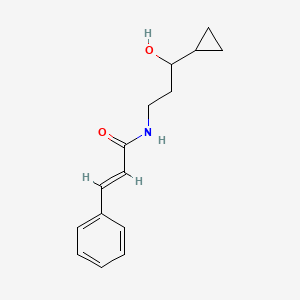
5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicine and biochemistry. In
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In biochemistry, this compound has been studied for its potential use in the synthesis of novel materials and as a building block for organic synthesis.
Wirkmechanismus
The mechanism of action of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including DNA topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has anti-tumor activity in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide in lab experiments include its potential as a building block for organic synthesis and its anti-cancer activity. However, the limitations of using this compound include its complex synthesis method and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide. One direction is to explore its potential as an anti-cancer agent in clinical trials. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of DNA topoisomerases. Additionally, this compound could be studied for its potential use in the synthesis of novel materials and as a building block for organic synthesis.
Synthesemethoden
The synthesis of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 2-amino-4-methylthiophene-3-carboxylic acid, which is then reacted with ethyl chloroformate to produce ethyl 2-(2-chlorocarbonylthiophen-3-yl)-4-methylthiophene-3-carboxylate. This compound is then reacted with potassium phthalimide to produce the desired product, 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide.
Eigenschaften
IUPAC Name |
5-methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-3-4-10(18-9)11(16)13-6-8-15-7-2-5-14-12(15)17/h2-5,7H,6,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSMUHCFYWYKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCN2C=CC=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dichloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2793918.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2793921.png)

![4-[[(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2793925.png)


![6-Bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine](/img/structure/B2793928.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2793929.png)


![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)


